
hDDAH-1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
hDDAH-1-IN-1 is a selective non-amino acid catalytic site inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1). This compound is known for its high specificity and potency, with a Ki value of 18 μM . hDDAH-1 plays a crucial role in the regulation of nitric oxide synthesis by metabolizing asymmetric dimethylarginine, an endogenous inhibitor of nitric oxide synthase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hDDAH-1-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The synthetic route typically includes:
Formation of the Core Structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key steps include:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
hDDAH-1-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, altering the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as halogens and alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of this compound with altered chemical properties and biological activities .
Applications De Recherche Scientifique
hDDAH-1-IN-1 has a wide range of scientific research applications, including:
Mécanisme D'action
hDDAH-1-IN-1 exerts its effects by selectively inhibiting the catalytic site of human dimethylarginine dimethylaminohydrolase-1. This inhibition prevents the metabolism of asymmetric dimethylarginine, leading to increased levels of this endogenous inhibitor and subsequent reduction in nitric oxide synthesis. The molecular targets involved include the active site of dimethylarginine dimethylaminohydrolase-1 and the pathways regulating nitric oxide production .
Comparaison Avec Des Composés Similaires
hDDAH-1-IN-1 is unique in its high selectivity and potency as a non-amino acid inhibitor of dimethylarginine dimethylaminohydrolase-1. Similar compounds include:
L-257: An arginine analogue with moderate selectivity and potency.
ZST316: A derivative of L-257 with higher inhibition but shorter half-life.
ZST152: Another derivative of L-257 with improved properties compared to L-257.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and pharmacokinetic properties, highlighting the uniqueness of this compound .
Propriétés
Formule moléculaire |
C8H20N4O |
|---|---|
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
2-(4-aminobutyl)-1-(2-methoxyethyl)guanidine |
InChI |
InChI=1S/C8H20N4O/c1-13-7-6-12-8(10)11-5-3-2-4-9/h2-7,9H2,1H3,(H3,10,11,12) |
Clé InChI |
SJQJFADASWPDIQ-UHFFFAOYSA-N |
SMILES canonique |
COCCNC(=NCCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


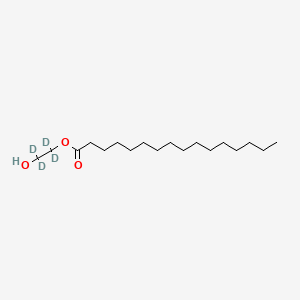
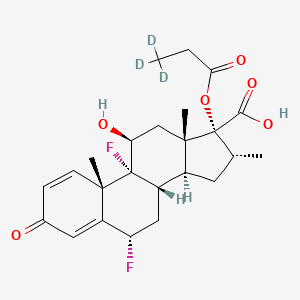
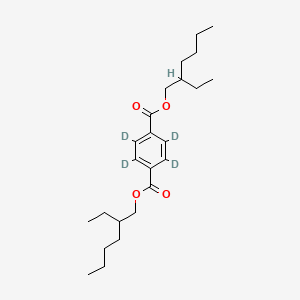
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5](/img/structure/B12426922.png)

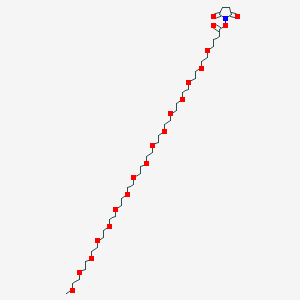


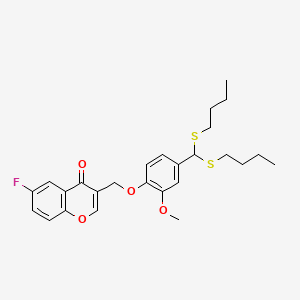
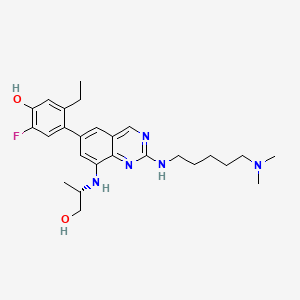

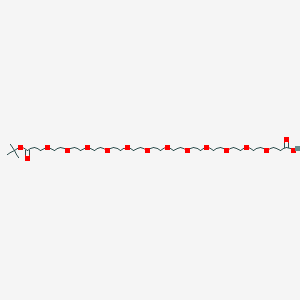
![10-[3-(4-Hydroxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12426966.png)

